![molecular formula C18H18N2O4 B2955729 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea CAS No. 2034438-08-7](/img/structure/B2955729.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea” is a urea derivative. Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts .
Synthesis Analysis
Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates . In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Urea itself is involved in a number of reactions, particularly in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Urea is a solid at room temperature and is highly soluble in water .科学的研究の応用
Urease Inhibitors and Medical Applications
Urease inhibitors, such as various urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. These compounds offer a promising route for developing new therapeutic agents against infections that are challenging to treat with current antibiotics. Urea derivatives' role as urease inhibitors underlines their importance in medicinal chemistry, providing a pathway for designing drugs with targeted action against specific pathogens (Kosikowska & Berlicki, 2011).
Applications in Drug Design
The hydrogen-binding capabilities of ureas make them crucial in drug design, affecting the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Research into urea derivatives, including 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea, could contribute to understanding how these compounds modulate drug-target interactions, emphasizing their significance in developing new therapeutic agents (Jagtap et al., 2017).
Urea Biosensors
Advancements in biosensors for detecting urea concentration highlight the compound's role in diagnosing and managing diseases associated with abnormal urea levels, such as kidney dysfunction. Urea biosensors utilize enzymatic reactions to measure urea concentration, indicating the compound's utility in clinical diagnostics and monitoring of patient health (Botewad et al., 2021).
Urea as a Hydrogen Carrier
The exploration of urea as a hydrogen carrier for fuel cells showcases its potential in sustainable energy solutions. Given its non-toxicity, stability, and ease of transport and storage, urea represents a viable option for hydrogen storage and transport, underlining its importance in the shift towards cleaner energy sources (Rollinson et al., 2011).
Environmental and Agricultural Applications
Research into urea's role in nitrogen fertilization has led to insights into minimizing environmental impacts while enhancing agricultural productivity. Understanding urea's behavior in soil and its interaction with urease inhibitors can guide the development of more efficient and environmentally friendly fertilization practices (Bremner, 1995).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-10-12-22-14-5-2-1-3-6-14)20-13-15-8-9-17(24-15)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWHQAMNKECGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
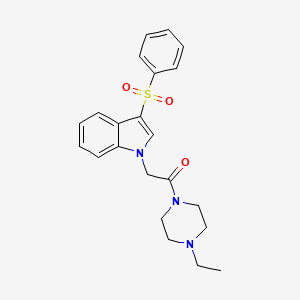
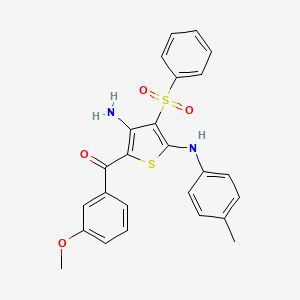
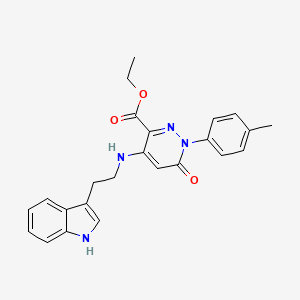
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)
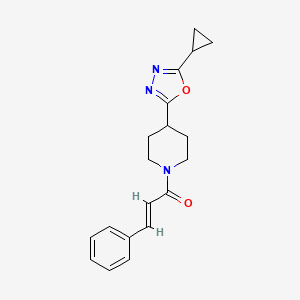
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)
![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)
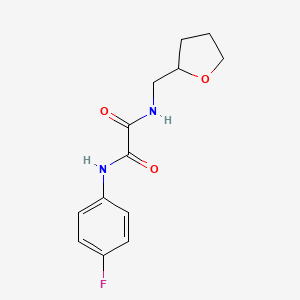
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2955664.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)
![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2955668.png)